molecular formula C15H28N2O2 B1587023 1-Dodecylimidazolidine-2,4-dione CAS No. 85391-28-2

1-Dodecylimidazolidine-2,4-dione

Cat. No. B1587023
CAS RN: 85391-28-2
M. Wt: 268.39 g/mol
InChI Key: IHWNCNSXOZBQBX-UHFFFAOYSA-N
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Description

1-Dodecylimidazolidine-2,4-dione (DDH) is a cyclic amino acid derivative. It has a molecular formula of C15H28N2O2 and a molecular weight of 268.39 g/mol .


Synthesis Analysis

The synthesis of imidazolidine-2,4-dione derivatives involves two- and three-way optimization of 3 and 4CR by Knoevenagel condensation . The structure of these derivatives was confirmed by FT-IR, 1 HNMR, 13 CNMR, and Elemental analysis .


Molecular Structure Analysis

The structure of imidazolidine-2,4-dione derivatives was established using physiochemical parameters and spectral techniques .


Chemical Reactions Analysis

The synthesis of thiazolidine‑2,4‑diones derivatives involves a mixture of TZD and 2-hydroxy-3-methoxy-5- (1,4,5-triphenyl-1 H -imidazol-2-yl)benzaldehyde in EtOH, with the addition of piperidine as a catalyst .


Physical And Chemical Properties Analysis

Thiazolidin-2,4-dione is a five-membered, heterocyclic compound . It consists of a five-membered saturated thiazolidine ring with sulfur at 1 and nitrogen at 3, along with two carbonyl functional groups at the 2 and 4 positions .

Scientific Research Applications

Rhodanine and Thiazolidinedione Scaffolds in Drug Discovery

Rhodanine and thiazolidinedione moieties, closely related to 1-dodecylimidazolidine-2,4-dione, have been explored for their potential in drug discovery, despite challenges such as lack of selectivity and issues with specificity and safety. The critical review of rhodanine-based compounds highlights their biological activities but advises caution due to their pan assay interference compounds (PAINS) properties and non-specific interactions with target proteins. This underscores the complexity and the need for careful consideration in the use of such scaffolds in medicinal chemistry (Tomašič & Peterlin Mašič, 2012).

Hydantoin Derivatives in Medicinal Chemistry

Hydantoin, or imidazolidine-2,4-dione, is recognized for its significance in medicinal chemistry, supported by several medications such as phenytoin and enzalutamide. The review on hydantoin derivatives emphasizes their varied biological and pharmacological activities in therapeutic and agrochemical applications. Their role in the chemical or enzymatic synthesis of non-natural amino acids and their conjugates with potential medical applications is also highlighted, demonstrating the versatility and importance of the hydantoin scaffold in developing new therapeutics (Shaikh et al., 2023).

N-Sulfonyl Aminated Azines in Medicinal Chemistry

N-sulfonylamino azinones, another class related to 1-dodecylimidazolidine-2,4-dione, have shown significant biological activities, including diuretic, antihypertensive, anti-inflammatory, and anticancer properties. A new generation of competitive AMPA receptor antagonist based on N-sulfonylamino 1H-quinazoline-2,4-diones has been identified as potentially useful in treating neurological disorders such as epilepsy and schizophrenia, highlighting the therapeutic potential of these compounds (Elgemeie et al., 2019).

Future Directions

Thiazolidin-2,4-dione derivatives exhibit a wide range of biological activities and have generated special interest due to their ubiquitous existence in pharmacologically dynamic natural products . They have potential applications in the treatment of various diseases, making them a promising area for future research .

properties

IUPAC Name

1-dodecylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-14(18)16-15(17)19/h2-13H2,1H3,(H,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWNCNSXOZBQBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN1CC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20234562
Record name 1-Dodecylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20234562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Dodecylimidazolidine-2,4-dione

CAS RN

85391-28-2
Record name 1-Dodecyl-2,4-imidazolidinedione
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Dodecylimidazolidine-2,4-dione
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Record name 1-Dodecylimidazolidine-2,4-dione
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Record name 1-dodecylimidazolidine-2,4-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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